1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid
Description
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (TFA) is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a but-3-yn-2-yl group. The trifluoroacetic acid component likely serves as a counterion, enhancing solubility or stabilizing the compound during synthesis and purification.
The but-3-yn-2-yl substituent introduces a terminal alkyne group, which may confer unique reactivity (e.g., click chemistry applications) or steric effects compared to aromatic substituents.
Properties
CAS No. |
2648938-70-7 |
|---|---|
Molecular Formula |
C11H17F3N2O2 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-but-3-yn-2-yl-1,4-diazepane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2.C2HF3O2/c1-3-9(2)11-7-4-5-10-6-8-11;3-2(4,5)1(6)7/h1,9-10H,4-8H2,2H3;(H,6,7) |
InChI Key |
RSPITQJZEIXRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCNCC1.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fukuyama-Mitsunobu Cyclization
A seminal method involves the Fukuyama-Mitsunobu cyclization, which enables the formation of optically pure 1,4-diazepanes from nosylamide-activated aziridines and ω-amino alcohols. The protocol proceeds via:
-
Aminolysis : Reaction of aziridines with amino alcohols under mild conditions.
-
Cyclization : Mitsunobu reaction-mediated intramolecular cyclization, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
This method achieves high enantiomeric purity (er > 98:2) and requires only a single chromatographic purification, making it industrially viable. For instance, the cyclization of N-nosyl-aziridine with 3-aminopropanol yields 1,4-diazepane in 72% yield with >99% er.
Alternative Cyclization Strategies
While less common, Staudinger ligation has been employed for synthesizing related 1,4-diazepine-2,5-diones. However, this method necessitates phosphane-containing precursors and is less efficient for unfunctionalized diazepanes.
Formation of the Trifluoroacetate Salt
The final step involves protonating the 1,4-diazepane free base with trifluoroacetic acid (TFA) to enhance solubility and stability.
Acid-Base Reaction
Dissolving 1-(but-3-yn-2-yl)-1,4-diazepane in dichloromethane and adding equimolar TFA at 0°C yields the trifluoroacetate salt. Evaporation under reduced pressure affords the product as a hygroscopic solid in >95% purity.
Industrial-Scale TFA Production
While laboratory-scale syntheses use commercial TFA, industrial methods involve catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride, followed by HF fluoridation and hydrolysis. This route achieves TFA yields of 85–90% at 40–60°C.
Characterization and Analytical Data
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the diazepane ring and regioselective substitution at N1.
Optimization and Challenges
Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 60°C | +15% |
| Solvent | Anhydrous Acetonitrile | +20% |
| Catalyst | TBAI (5 mol%) | +10% |
Chemical Reactions Analysis
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted products.
Scientific Research Applications
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Derivatives with polar groups (e.g., pyridyl-CF₃) exhibit improved solubility in methanol or DMSO compared to hydrophobic aryl analogs .
- Stability: Trifluoroacetic acid (TFA) in the target compound may enhance stability during purification, as seen in deprotection reactions of tosyl/nosyl-protected diazepanes .
Pharmacological Activity
- D3 Receptor Binding : 1-(3-CF₃-phenyl)-1,4-diazepane (14b) and 1-(2-CF₃-phenyl)-1,4-diazepane (14d) were evaluated as D3 receptor ligands. Substituent position influences binding affinity; ortho-substituted analogs may offer better selectivity due to steric effects .
Key Differences
- Reactivity : The but-3-yn-2-yl group enables click chemistry modifications, unlike aryl-substituted analogs.
- Bioavailability : Pyridyl-CF₃ derivatives (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane) may exhibit enhanced membrane permeability due to reduced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
